3-Methylphenylzinc iodide

Negishi cross-coupling biaryl synthesis regioselectivity

Air-sensitive organozinc reagents degrade during storage, causing batch failures in Negishi couplings. 3-Methylphenylzinc iodide (CAS 312693-24-6) eliminates this risk: supplied as a pre-formulated 0.5 M THF solution (≥95%) in argon-sealed resealable bottles. • Consistent stoichiometry without titration • Compatible with continuous flow platforms • Meta-methyl orientation minimizes steric hindrance vs. ortho analogues • Tolerates esters, ketones, nitriles, and unprotected alcohols for late-stage coupling

Molecular Formula C7H7IZn
Molecular Weight 283.4 g/mol
CAS No. 312693-24-6
Cat. No. B1599027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenylzinc iodide
CAS312693-24-6
Molecular FormulaC7H7IZn
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC1=CC=C[C-]=C1.[Zn+]I
InChIInChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyGFDZNGFKUKUHTR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenylzinc Iodide Identity and Procurement


3-Methylphenylzinc iodide (CAS 312693-24-6), also referred to as m-tolylzinc(II) iodide, is an air- and moisture-sensitive aryl organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (THF), with a density of 0.984 g/mL at 25 °C . It belongs to the class of organozinc halides that serve as nucleophilic partners in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation with broad functional group compatibility [1]. The compound is commercially available in argon-packaged resealable bottles designed to maintain reagent integrity during multiple laboratory withdrawals .

Isomer Differentiation and Procurement Rationale


Arylzinc iodides bearing a methyl substituent are not interchangeable due to fundamentally different steric and electronic environments conferred by ortho-, meta-, or para-substitution. The meta-methyl orientation in 3-methylphenylzinc iodide positions the electron-donating methyl group away from the reactive carbon-zinc bond, avoiding the severe steric hindrance observed with ortho-substituted analogues (e.g., 2-methylphenylzinc iodide) while providing a distinct electronic activation profile compared to the para-substituted isomer (4-methylphenylzinc iodide) . This positional difference directly impacts cross-coupling yields and selectivity when coupling partners present steric demands or require specific regiochemical outcomes. Additionally, substituting the iodide counterion with bromide or chloride alters zinc insertion efficiency and coupling reactivity; zinc insertion into aryl iodides proceeds readily under mild conditions, whereas insertion into aryl bromides is considerably more difficult and insertion into aryl chlorides is prohibitively slow absent strong electronic activation [1].

Quantitative Reactivity and Functional Group Tolerance


Negishi Coupling Yield: Meta vs. Para Isomer

In Negishi acylative cross-coupling reactions for chalcone synthesis, 3-methylphenylzinc iodide (meta-substituted) demonstrates distinct reactivity and yield outcomes compared to 4-methylphenylzinc iodide (para-substituted) when coupled with electrophilic partners bearing steric congestion [1]. The meta-substitution pattern positions the methyl group away from the reactive carbon center, reducing steric clash with bulky coupling partners, whereas the para-methyl group, though not directly hindering the zinc-carbon bond, exerts a stronger electron-donating resonance effect that can alter the electronic properties of the arylzinc nucleophile and impact the transmetalation step .

Negishi cross-coupling biaryl synthesis regioselectivity

Iodide vs. Bromide Reactivity in Zinc Insertion

The iodide counterion in 3-methylphenylzinc iodide confers a critical advantage over the corresponding bromide analogue (3-methylphenylzinc bromide) in the direct insertion of zinc into the carbon-halogen bond. Zinc readily undergoes insertion into aryl iodides under mild conditions, whereas insertion into aryl bromides is considerably more difficult and often requires highly polar solvents or stoichiometric activating additives such as lithium chloride to proceed with acceptable efficiency [1]. This reactivity order (iodide > bromide > chloride) directly impacts the synthetic accessibility and yield of the organozinc reagent prior to its use in cross-coupling [2]. Furthermore, in palladium-catalyzed Negishi couplings, organozinc iodides exhibit superior reactivity and functional group tolerance compared to the corresponding organozinc bromides and chlorides, with the milder reactivity of the organozinc iodide species allowing for the presence of sensitive functional groups such as esters, nitriles, and ketones on the electrophilic coupling partner .

organozinc reagent preparation halide reactivity zinc insertion

Functional Group Tolerance vs. Grignard and Organolithium

3-Methylphenylzinc iodide exhibits functional group tolerance that is decisively superior to that of corresponding Grignard (3-methylphenylmagnesium halide) or organolithium (3-methylphenyllithium) reagents. Arylzinc halides tolerate the presence of esters, ketones, nitriles, aldehydes, and primary amides on the coupling partner without undergoing undesired nucleophilic attack on these electrophilic functional groups [1][2]. In contrast, Grignard and organolithium reagents are highly basic and nucleophilic, reacting indiscriminately with carbonyl-containing functional groups, thereby severely limiting their utility in the synthesis of complex, polyfunctional molecules. A direct comparison from the Negishi acylative cross-coupling literature demonstrates that stabilized arylzinc iodides, including 3-methylphenylzinc iodide, enable the construction of chalcones bearing ester, chloro, and heteroaryl substituents in a single step with good functional group preservation, a transformation that would be incompatible with the corresponding Grignard reagent [1].

functional group compatibility chemoselectivity cross-coupling

Standardized THF Solution and Argon-Sealed Packaging

Commercially available 3-methylphenylzinc iodide is supplied as a standardized 0.5 M solution in THF, packaged under argon in resealable ChemSeal™ bottles, with a verified density of 0.984 g/mL at 25 °C and molecular weight of 283.42 g/mol . This presentation contrasts with alternative organozinc reagents (e.g., the corresponding bromide or chloride) that are often prepared in situ and lack commercial availability or standardized concentration and purity specifications. The argon-sealed resealable packaging preserves reagent integrity through multiple laboratory withdrawals, minimizing decomposition due to air and moisture exposure, which is critical given the air-sensitive nature of organozinc iodides (flash point: -17 °C; air-sensitive classification) . The standardized 0.5 M concentration eliminates the need for concentration determination prior to use, enabling direct stoichiometric calculations and consistent reaction outcomes across different batches and laboratories.

reagent procurement air-sensitive handling laboratory workflow

Optimal Deployment Scenarios


meta-Methyl Biaryl Pharmacophore Synthesis

Deploy 3-methylphenylzinc iodide when the synthetic target requires installation of a meta-tolyl group onto a sterically congested aryl or heteroaryl electrophile. The meta-methyl orientation minimizes steric hindrance at the reacting carbon center compared to ortho-substituted analogues, enabling efficient transmetalation and coupling where ortho-substituted reagents fail or give low yields. This scenario is particularly relevant in medicinal chemistry programs developing kinase inhibitors, GPCR modulators, or other bioactive molecules where meta-substitution patterns are essential for target binding and ortho-substitution introduces unfavorable steric clashes .

Late-Stage Functionalization of Complex Intermediates

Use 3-methylphenylzinc iodide in late-stage Negishi couplings when the electrophilic partner contains sensitive functional groups—esters, ketones, nitriles, unprotected alcohols, or primary amides—that would be incompatible with more reactive organometallics such as Grignard or organolithium reagents. The exceptional functional group tolerance of arylzinc iodides enables direct coupling onto advanced intermediates without protection/deprotection sequences, reducing step count and improving overall yield in complex natural product or pharmaceutical syntheses [1].

Process Scale-Up with Reproducible Stoichiometry

In process development and scale-up operations, select 3-methylphenylzinc iodide as a commercially available, pre-formulated 0.5 M THF solution with argon-sealed resealable packaging. The defined concentration and verified purity (≥95%) eliminate the need for in situ reagent preparation, titration, or concentration adjustment, ensuring consistent stoichiometry across multiple batches and operators. This procurement choice directly supports quality-by-design (QbD) principles and reduces batch failure risk associated with variable in situ-prepared organozinc reagents .

Continuous Flow Negishi Coupling

Implement 3-methylphenylzinc iodide in continuous flow Negishi coupling platforms where the pre-formulated 0.5 M THF solution can be directly introduced via syringe pump without additional manipulation. Flow chemistry applications of organozinc reagents have been demonstrated to accelerate Negishi couplings through improved mass and heat transfer, and the use of a standardized commercial solution eliminates the complexity of integrating in situ reagent generation into the flow setup .

Technical Documentation Hub

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